molecular formula C8H24N4Si B155119 Tetrakis(dimethylamino)silane CAS No. 1624-01-7

Tetrakis(dimethylamino)silane

Cat. No. B155119
CAS RN: 1624-01-7
M. Wt: 204.39 g/mol
InChI Key: SSCVMVQLICADPI-UHFFFAOYSA-N
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Description

Tetrakis(dimethylamino)silane (TDMS) is an organometallic compound with the molecular formula C8H24N4Si . It is used in the semiconductor industry for the deposition of silicon oxide and silicon nitride-based layers .


Synthesis Analysis

TDMS can be synthesized through a process involving dimethylamine (DMA). The average carbon and nitrogen loss per dissociative ionization (DI) incident is calculated and compared to its deposit composition in focused electron beam induced deposition (FEBID) .


Molecular Structure Analysis

The molecular structure of TDMS includes a silicon atom (Si) surrounded by four dimethylamino groups (N(CH3)2). The IUPAC name for TDMS is N-methyl-N-[tris(dimethylamino)silyl]methanamine .


Chemical Reactions Analysis

TDMS exhibits significant fragmentation when subjected to dissociative ionization. Hydrogen transfer reactions and new bond formations play a significant role in the DI of TDMS . It also reacts violently with water .


Physical And Chemical Properties Analysis

TDMS has a molecular weight of 204.39 g/mol. It has a boiling point of 74-75°C at 19mmHg, a density of 0.8851 g/mL, a flash point of 34°C, and a melting point of 16°C .

Scientific Research Applications

Chemical Vapor Deposition (CVD) of Silicon Dioxide Thin Films

TDMAS is utilized in the CVD process to create high-quality silicon dioxide (SiO2) thin films . These films are essential in the semiconductor industry for their insulating properties . The process involves the reaction of TDMAS with ozone, resulting in films that are used to insulate different layers of a semiconductor chip.

Atomic Layer Deposition (ALD) of Tin Oxide Films

In the field of thin-film technology, TDMAS serves as a precursor for ALD of tin oxide (SnO2) films . This method is advantageous for producing coatings with uniform thickness, even on complex geometries. Tin oxide films are widely used for their electrical conductivity and transparency in applications like touch screens and solar cells.

Biosensors Development

TDMAS is a key component in developing biosensors . It’s used to modify surfaces with aminosilanes to create a functional interface that can interact with biological elements . This application is crucial in medical diagnostics and environmental monitoring.

Catalysts for Polymerization

The compound is also employed as a catalyst in the polymerization process. It helps in the synthesis of polymers by initiating the reaction between monomers . This application is significant in creating various plastics and resins.

Synthesis of Nanomaterials

Researchers use TDMAS in the synthesis of nanomaterials . It acts as a silicon source to produce silicon-containing nanocomposites, which have applications in electronics, photonics, and drug delivery systems .

Glucose Monitoring Devices

TDMAS-based materials are instrumental in constructing glucose monitoring devices . These devices use enzymatic reactions to detect glucose levels, which are vital for managing diabetes .

Mechanism of Action

Target of Action

Tetrakis(dimethylamino)silane (TKDMAS) is an organosilicon compound . It is primarily used in non-aqueous solubility applications such as solar energy and water treatment . The primary targets of TKDMAS are the materials or surfaces it is applied to, where it interacts with these targets to achieve the desired effects.

Mode of Action

TKDMAS is used as a precursor for silicon nitride-based deposits and has potential as a precursor for Focused Electron Beam Induced Deposition (FEBID) . It reacts with low energy electrons in the gas phase, and significant fragmentation is observed in dissociative ionization (DI) . Hydrogen transfer reactions and new bond formations play a significant role in the DI of TKDMAS .

Biochemical Pathways

It is known that tkdmas is used to produce silicon nitride-based deposits . Silicon nitride is a type of ceramic material used in a variety of applications, including solar cells and water treatment systems .

Pharmacokinetics

It is known that tkdmas is a colorless liquid with a boiling point of 196 °c and a density of 0884 g/mL at 25 °C .

Result of Action

The primary result of TKDMAS action is the formation of silicon nitride-based deposits . These deposits can be used in various applications, including solar energy and water treatment . The exact molecular and cellular effects of TKDMAS action would depend on the specific application and the conditions under which it is used.

Action Environment

The action, efficacy, and stability of TKDMAS can be influenced by various environmental factors. For example, TKDMAS is sensitive to moisture and reacts rapidly with water . Therefore, it should be handled under inert gas and stored in a dry place . Additionally, TKDMAS should be used only in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Safety and Hazards

TDMS is considered hazardous. It can cause burns of eyes, skin, and mucous membranes. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is also a poison by ingestion and skin contact .

Future Directions

TDMS has potential applications in the semiconductor industry for the deposition of silicon oxide and silicon nitride-based layers . It is also being studied for its potential as a precursor for Focused Electron Beam Induced Deposition (FEBID) .

properties

IUPAC Name

N-methyl-N-[tris(dimethylamino)silyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H24N4Si/c1-9(2)13(10(3)4,11(5)6)12(7)8/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCVMVQLICADPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N4Si
Source PubChem
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DSSTOX Substance ID

DTXSID5061829
Record name Octamethylsilanetetramine
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Molecular Weight

204.39 g/mol
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Product Name

Tetrakis(dimethylamino)silane

CAS RN

1624-01-7
Record name Tetrakis(dimethylamino)silane
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Record name Octamethylsilanetetramine
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Record name Tetrakis(dimethylamino)silane
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Record name Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl-
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Record name TETRAKIS(DIMETHYLAMINO)SILICON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Tetrakis(dimethylamino)silane interact with titanium(III) chloride and ethylaluminum dichloride in the polymerization of propylene?

A1: Research indicates that Tetrakis(dimethylamino)silane forms a 2:1 complex with ethylaluminum dichloride. This complex, in turn, interacts with titanium(III) chloride to form the active catalytic species responsible for propylene polymerization. [] Essentially, TDMAS acts as a modifying agent, influencing the catalytic activity of the titanium-aluminum system. []

Q2: What are the advantages of using Tetrakis(dimethylamino)silane and Hydrogen Peroxide in Atomic Layer Deposition (ALD) of Silicon Dioxide?

A2: Studies show that using Tetrakis(dimethylamino)silane with hydrogen peroxide (H2O2) as the oxidant proves more effective for SiO2 ALD compared to using water (H2O). [] This is because the SiH* surface species formed after TDMAS exposure are challenging to remove with water alone, while H2O2 facilitates their removal. [] This combination allows for controlled layer-by-layer deposition, crucial for creating high-quality thin films.

Q3: How does Tetrakis(dimethylamino)silane behave under electron bombardment, and what are the implications for Focused Electron Beam Induced Deposition (FEBID)?

A3: When exposed to low-energy electrons, Tetrakis(dimethylamino)silane undergoes significant fragmentation through dissociative ionization (DI) but doesn't form negative ions through dissociative electron attachment (DEA). [] This fragmentation behavior, driven by hydrogen transfer reactions and new bond formations, impacts its use in FEBID, a technique for creating nanoscale structures. [] Notably, the nitrogen content in the resulting deposits is lower than expected based solely on DI data, highlighting the complexity of the deposition process. []

Q4: Can Tetrakis(dimethylamino)silane be utilized in the development of chemical sensors, and if so, how?

A4: Research suggests that Tetrakis(dimethylamino)silane plays a crucial role in preparing nanoparticle-organic composite materials for chemical sensors. [] Specifically, it acts as a silanizing agent, modifying the surface of gold electrodes to facilitate the attachment of thiolated molecules. [] This process enables the construction of films where the conductivity is influenced by the organic bridging ligands, offering a novel sensing mechanism distinct from traditional swelling-based sensors. []

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